Antiproliferative agent-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

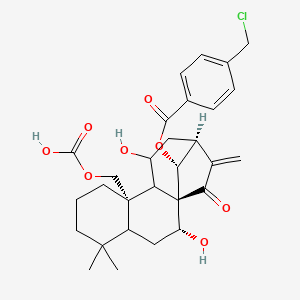

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H35ClO8 |

|---|---|

Molekulargewicht |

547.0 g/mol |

IUPAC-Name |

[(1R,2R,9S,11S,13S,16R)-9-(carboxyoxymethyl)-2,11-dihydroxy-5,5-dimethyl-14-methylidene-15-oxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] 4-(chloromethyl)benzoate |

InChI |

InChI=1S/C29H35ClO8/c1-15-18-11-19(31)22-28(14-37-26(35)36)10-4-9-27(2,3)20(28)12-21(32)29(22,23(15)33)24(18)38-25(34)17-7-5-16(13-30)6-8-17/h5-8,18-22,24,31-32H,1,4,9-14H2,2-3H3,(H,35,36)/t18-,19-,20?,21+,22?,24+,28-,29+/m0/s1 |

InChI-Schlüssel |

GHRRDCNXRKXJLG-UYHNZHPSSA-N |

Isomerische SMILES |

CC1(CCC[C@@]2(C1C[C@H]([C@]34C2[C@H](C[C@H]([C@H]3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |

Kanonische SMILES |

CC1(CCCC2(C1CC(C34C2C(CC(C3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Antiproliferative Agent-4 (APA-4): A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative Agent-4 (APA-4) is a novel, potent, and highly selective small molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the Ras-Raf-MEK-ERK pathway.[1][2] Aberrant activation of this pathway is a hallmark of numerous human cancers, driving uncontrolled cell proliferation and survival.[3][4] APA-4 exhibits its antiproliferative effects by allosterically inhibiting MEK1/2, thereby preventing the phosphorylation and activation of their sole substrates, ERK1/2.[5][6] This whitepaper provides an in-depth overview of the mechanism of action of APA-4, detailed protocols for key validation experiments, and a summary of its quantitative effects in relevant cancer cell models.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is a critical intracellular cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression related to cell growth, division, and survival.[1][3] In many cancers, mutations in upstream components like Ras or Raf lead to constitutive activation of this pathway.[4]

APA-4 functions as a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][] It binds to a unique hydrophobic pocket adjacent to the ATP-binding site of the MEK enzymes.[5] This binding event locks the kinase in a catalytically inactive conformation, which prevents Raf-mediated phosphorylation and subsequent activation of MEK.[6][] The direct and critical consequence is the inhibition of ERK1/2 phosphorylation.[5] Since activated, phosphorylated ERK (p-ERK) is responsible for phosphorylating a multitude of cytoplasmic and nuclear targets to promote proliferation, the blockade of this step by APA-4 leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[2][5]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of APA-4 has been quantified across various cancer cell lines, primarily through cell viability assays to determine the half-maximal inhibitory concentration (IC50) and Western blot analysis to measure the reduction in ERK phosphorylation.

Table 1: In Vitro Cell Viability (IC50) of APA-4

The following table summarizes the IC50 values of APA-4 in a panel of human cancer cell lines after a 72-hour exposure period. Sensitivity correlates strongly with the presence of BRAF or KRAS mutations.

| Cell Line | Cancer Type | Key Mutation | APA-4 IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 45.7 |

| MiaPaCa-2 | Pancreatic Carcinoma | KRAS G12C | 98.3 |

| MCF7 | Breast Adenocarcinoma | Wild-Type BRAF/RAS | > 10,000 |

| U87-MG | Glioblastoma | Wild-Type BRAF/RAS | > 10,000 |

Data are representative of typical MEK inhibitor activity profiles.[8][9]

Table 2: Pharmacodynamic Effect of APA-4 on p-ERK Levels

This table shows the percentage reduction of phosphorylated ERK (p-ERK) relative to total ERK in A375 melanoma cells treated with APA-4 for 2 hours, as quantified by densitometry from Western blot analysis.

| APA-4 Concentration (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.62 | 38% |

| 10 | 0.15 | 85% |

| 100 | 0.04 | 96% |

| 1000 | < 0.01 | > 99% |

Experimental Protocols

Detailed methodologies for quantifying the biological activity of APA-4 are provided below.

Cell Viability (MTS) Assay

This protocol determines the dose-dependent effect of APA-4 on the viability of adherent cancer cells.[10][11]

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells in a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of APA-4 in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Reagent Addition: Add 20 µL of MTS reagent solution to each well.[10]

-

Final Incubation: Incubate the plate for 2 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance (medium only), calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of APA-4 concentration to determine the IC50 value using non-linear regression.

Western Blot for Phospho-ERK1/2

This protocol assesses the pharmacodynamic effect of APA-4 on its direct target, MEK1/2, by measuring the phosphorylation status of its substrate, ERK1/2.[12][13][14]

Workflow Diagram:

Methodology:

-

Sample Preparation: Seed cells (e.g., A375) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of APA-4 for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20 µg of protein from each sample and load onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S stain.[12]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 [Thr202/Tyr204]), diluted in 5% BSA/TBST.[14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.[13]

-

Analysis: Quantify band intensity using densitometry software. Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Antiproliferative Agent-4 (Paclitaxel): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the target identification and validation process for the potent antiproliferative agent Paclitaxel, a natural product first isolated from the Pacific yew tree, Taxus brevifolia.[1] Initially referred to as Taxol, Paclitaxel is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1][2] Its discovery and the subsequent elucidation of its mechanism of action represent a landmark in oncology drug development. The primary molecular target of Paclitaxel is the β-tubulin subunit of microtubules, dynamic cytoskeletal polymers crucial for mitotic spindle formation and chromosome segregation during cell division.[1][3] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel has a unique mechanism: it stabilizes the microtubule polymer, protecting it from disassembly.[2][3] This hyper-stabilization leads to the arrest of the cell cycle in the G2/M phase, defects in mitotic spindle assembly, and ultimately triggers programmed cell death (apoptosis).[3][4][5] This guide details the pivotal experiments that identified and validated β-tubulin as the definitive target, presents key quantitative data, and provides detailed protocols for replicating these foundational studies.

Target Identification: Unraveling the Molecular Binding Partner

The identification of β-tubulin as the direct binding partner of Paclitaxel was the culmination of meticulous biochemical and cell biology investigations. Early studies established that Paclitaxel's cytotoxic effects were linked to its ability to block cells in the G2/M phase of the cell cycle.[1] The key breakthrough was the discovery that, in contrast to agents like colchicine (B1669291) that prevent microtubule assembly, Paclitaxel actively promotes it.[3]

Key Experimental Approaches

In Vitro Tubulin Polymerization Assays: Initial evidence for tubulin as the direct target came from in vitro assays using purified tubulin. Researchers observed that Paclitaxel could induce the polymerization of tubulin into microtubules even without GTP, a nucleotide normally essential for assembly.[1] Furthermore, these Paclitaxel-formed microtubules were extraordinarily stable, resisting depolymerization by conditions that typically cause rapid disassembly, such as cold temperatures or exposure to calcium.[1] This provided compelling evidence that Paclitaxel directly binds to and alters the properties of tubulin.

Affinity-Based Target Identification: Affinity chromatography is a powerful method for identifying the cellular targets of a small molecule. This technique involves immobilizing the drug on a solid matrix (e.g., agarose (B213101) beads) to create an "affinity column." A cell lysate is then passed through the column, and proteins that bind to the drug are captured. These captured proteins can then be eluted and identified using techniques like mass spectrometry. This approach was instrumental in confirming that Paclitaxel selectively binds to tubulin from complex cellular extracts.

Target Validation: Confirming Therapeutic Relevance

Identifying a binding partner is only the first step; validating it as the therapeutically relevant target is paramount. For Paclitaxel, validation was achieved through multiple lines of evidence, primarily from the study of drug-resistant cancer cells and by directly linking target engagement to cellular outcomes.

Key Validation Strategies

Analysis of Drug-Resistant Cell Lines: One of the most powerful methods for target validation is the analysis of cells that have acquired resistance to a drug. Paclitaxel-resistant cancer cell lines were found to frequently possess mutations in the genes encoding β-tubulin.[6][7][8] These mutations often occur in or near the Paclitaxel binding site, reducing the drug's affinity for its target and thereby diminishing its antiproliferative effects.[9] This direct genetic link provides strong evidence that β-tubulin is the critical target for Paclitaxel's cytotoxic activity.

Overexpression of Drug Efflux Pumps: Another common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[10][11] These pumps actively remove Paclitaxel from the cell, reducing its intracellular concentration and preventing it from reaching the necessary levels to bind to and stabilize microtubules.[10] While not a direct alteration of the target itself, this mechanism validates the importance of achieving sufficient intracellular concentration to engage the target.

Correlation of Target Engagement with Cytotoxicity: A crucial validation step is to demonstrate that the drug's biological effect correlates with its binding to the target. The concentrations of Paclitaxel required to induce mitotic arrest and trigger apoptosis in cancer cells are consistent with the concentrations needed to saturate the tubulin binding sites.[1][12] This dose-dependent relationship confirms that the engagement of β-tubulin is the direct cause of the observed cytotoxicity.

Mechanism of Action: From Target Binding to Cell Death

Paclitaxel's binding to the β-tubulin subunit on the inner surface of the microtubule initiates a cascade of cellular events that culminate in apoptosis.[2][10] This is not a simple, linear pathway but involves the activation of cellular stress responses and mitotic checkpoints.

-

Binding and Stabilization: Paclitaxel binds to a pocket on the β-tubulin subunit, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing polymers by inhibiting depolymerization.[2][13]

-

Disruption of Microtubule Dynamics: This hyper-stabilization suppresses the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle.[3][14]

-

Mitotic Arrest: The dysfunctional mitotic spindle cannot properly segregate chromosomes, leading to the activation of the spindle assembly checkpoint and a prolonged arrest of the cell cycle in the G2/M phase.[3][4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers intrinsic apoptotic signaling pathways. This can involve the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of stress-activated protein kinases (JNK/SAPK), ultimately leading to programmed cell death.[2][4][14]

Quantitative Data Summary

The interaction between Paclitaxel and its target, as well as its cellular effects, has been extensively quantified. The following tables summarize key data points from various studies.

| Parameter | Value | Cell Line / System | Comments |

| Binding Affinity (Kd) | ~0.1 - 1 µM | Purified Tubulin | Affinity for tubulin in assembled microtubules. |

| IC50 (Cytotoxicity) | 2 - 10 nM | Various Cancer Cell Lines | Concentration for 50% inhibition of cell proliferation. Varies by cell type. |

| IC50 (Mitotic Arrest) | ~4 nM | Human Colon Carcinoma | Concentration for 50% inhibition of mitotic progression.[12] |

| IC50 (Microtubule Stabilization) | ~0.1 pM | Human Arterial Endothelial Cells | Potent inhibition of microtubule dynamics.[15] |

Table 1: Key Quantitative Parameters for Paclitaxel Activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the identification and validation of Paclitaxel's target.

In Vitro Tubulin Polymerization Assay (Spectrophotometric)

Objective: To measure the effect of Paclitaxel on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol)

-

GTP solution (100 mM)

-

Paclitaxel stock solution (in DMSO)

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, UV-transparent microplates

Protocol:

-

Preparation: Thaw purified tubulin on ice. Prepare the reaction buffer by adding GTP to G-PEM buffer to a final concentration of 1 mM.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the tubulin solution by diluting the tubulin stock to a final concentration of 2-3 mg/mL in the G-PEM + GTP buffer.

-

Plating: Aliquot the reaction mix into pre-chilled microplate wells. Add Paclitaxel (or DMSO for control) to the desired final concentration. Mix gently by pipetting.

-

Measurement: Immediately place the plate into the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Analysis: Plot absorbance (OD 340 nm) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of Paclitaxel-treated samples to the DMSO control.

Immunofluorescence Microscopy of Cellular Microtubules

Objective: To visualize the effect of Paclitaxel on the microtubule network within cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on glass coverslips

-

Paclitaxel stock solution (in DMSO)

-

Methanol (B129727) (ice-cold) or Paraformaldehyde (4%) for fixation

-

Phosphate Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Mouse anti-α-tubulin or anti-β-tubulin

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI or Hoechst 33342

-

Mounting Medium

Protocol:

-

Cell Treatment: Treat cells on coverslips with desired concentrations of Paclitaxel (e.g., 10 nM) for an appropriate duration (e.g., 16-24 hours). Include a DMSO-treated control.

-

Fixation: Wash the cells gently with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes to visualize nuclei. Wash again and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Untreated cells will show a fine, filamentous microtubule network, while Paclitaxel-treated cells will exhibit thick bundles of microtubules and abnormal mitotic spindles.[1]

Cell Viability Assay (MTT or Resazurin-based)

Objective: To determine the cytotoxic effect of Paclitaxel on a cancer cell line and calculate the IC50 value.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Paclitaxel stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS) or Resazurin (B115843) solution

-

Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the cells and add the Paclitaxel dilutions. Include wells with medium only (blank) and cells with DMSO-containing medium (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

-

Reagent Addition: Add MTT or Resazurin solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals or the blue resazurin to pink resorufin.

-

Solubilization/Reading: If using MTT, add Solubilization Buffer to each well to dissolve the formazan crystals. If using Resazurin, the plate can be read directly.

-

Measurement: Measure the absorbance (for MTT, ~570 nm) or fluorescence (for Resazurin) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Paclitaxel concentration and use a non-linear regression model to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 14. news-medical.net [news-medical.net]

- 15. anti-trop2.com [anti-trop2.com]

An In-depth Technical Guide on the Cellular Pathways Affected by Antiproliferative Agent-4 (Aotaphenazine)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiproliferative agent-4 (Aotaphenazine) is a rare hydrophenazine derivative that has demonstrated significant potential as a novel anticancer agent.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by Aotaphenazine, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on various cancer cell lines. The primary mechanism of action for Aotaphenazine is the inhibition of Topoisomerase II (Topo II), an essential enzyme for DNA replication and chromosome segregation, making it a critical target in oncology research.[1] Furthermore, Aotaphenazine induces apoptosis and causes cell cycle arrest, highlighting its multi-faceted approach to inhibiting cancer cell proliferation.[1]

Core Cellular Pathways Affected

Aotaphenazine exerts its antiproliferative effects through several key cellular mechanisms:

-

Inhibition of Topoisomerase II and DNA Intercalation: Aotaphenazine acts as a potent inhibitor of human Topoisomerase II.[1] It intercalates within the DNA groove, stabilizing the DNA-Topo II complex.[1] This action prevents the re-ligation of the DNA strands, leading to double-stranded breaks, which are highly cytotoxic to rapidly dividing cancer cells.[1]

-

Induction of Apoptosis: Aotaphenazine is a robust inducer of programmed cell death (apoptosis).[1] Treatment with Aotaphenazine leads to a significant increase in both early and late-stage apoptotic cell populations.[1] This suggests the activation of intrinsic apoptotic pathways, likely triggered by the DNA damage caused by Topo II inhibition.[1]

-

Cell Cycle Arrest: The agent effectively disrupts the normal progression of the cell cycle.[1] Specifically, Aotaphenazine induces a significant arrest of cells in the S-phase of the cell cycle.[1] This S-phase arrest is a common cellular response to DNA replication stress and damage, preventing cells from proceeding to mitosis with compromised genetic material.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound (Aotaphenazine).

Table 1: Topoisomerase II Inhibitory Activity [1]

| Compound | IC50 (nM) |

| Aotaphenazine | 45.01 |

| Doxorubicin (Reference) | 30.16 |

Table 2: In Vitro Cytotoxicity (IC50) Across Various Cell Lines [1]

| Cell Line | Cell Type | IC50 (µM) |

| Cancer Cell Lines | ||

| HepG-2 | Liver Carcinoma | 26.30 |

| MCF-7 | Breast Adenocarcinoma | 35.12 |

| MDA-MB-231 | Breast Adenocarcinoma | 30.15 |

| HCT-116 | Colorectal Carcinoma | 42.68 |

| Caco-2 | Colorectal Carcinoma | 54.35 |

| PC-3 | Prostate Carcinoma | 38.21 |

| HeLa | Cervical Adenocarcinoma | 48.77 |

| Normal Cell Lines | ||

| WI-38 | Lung Fibroblasts | 69.86 |

| WISH | Amnion Epithelial Cells | 84.72 |

Table 3: Effects on Apoptosis in MDA-MB-231 Cells [1]

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| Aotaphenazine | 20.98 | 42.80 |

Table 4: Effects on Cell Cycle Distribution in MDA-MB-231 Cells [1]

| Cell Cycle Phase | Aotaphenazine-treated (%) |

| S-Phase | 43.99 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. In Vitro Topoisomerase II Inhibition Assay

This assay quantifies the inhibitory potency of a compound against human Topoisomerase II.

-

Principle: An ELISA-based assay is used to measure the activity of recombinant human Topo II on a supercoiled plasmid DNA substrate. The inhibition of the enzyme is detected colorimetrically.

-

Protocol:

-

Prepare serial dilutions of Aotaphenazine and a reference inhibitor (e.g., doxorubicin) in the provided assay buffer.

-

In a reaction well, incubate the diluted compounds with the recombinant human Topo II enzyme and the supercoiled plasmid DNA substrate under optimized reaction conditions as specified by the kit manufacturer (e.g., Abcam).

-

Measure the degree of enzyme inhibition colorimetrically at 450 nm using a microplate reader.

-

Determine the IC50 values from the resulting dose-response curves using nonlinear regression analysis.

-

Perform all experiments in triplicate to ensure reproducibility.[1]

-

3.2. Cytotoxicity and Antiproliferative Profiling (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., HepG-2, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of Aotaphenazine for 48 hours. Include untreated control wells.

-

After the treatment period, add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.

-

Dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability relative to the untreated controls and determine the IC50 values by nonlinear regression analysis.[1]

-

3.3. Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the effects of a compound on apoptosis and cell cycle distribution.

-

Principle for Apoptosis: Annexin V-FITC/Propidium Iodide (PI) dual staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Protocol for Apoptosis:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with the desired concentration of Aotaphenazine.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the different cell populations.[1]

-

-

Principle for Cell Cycle: Propidium Iodide (PI) staining is used to determine the DNA content of cells, which allows for the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol for Cell Cycle:

-

Seed and treat cells as for the apoptosis assay.

-

Harvest the cells and fix them in 70% ethanol.

-

Treat the fixed cells with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

-

Mandatory Visualizations

Diagram 1: Aotaphenazine's Mechanism of Topoisomerase II Inhibition

Aotaphenazine inhibits Topo II by stabilizing the cleavage complex.

Diagram 2: Apoptotic Pathway Induced by Aotaphenazine

Induction of apoptosis via DNA damage from Topo II inhibition.

Diagram 3: Aotaphenazine-Induced Cell Cycle Arrest

Aotaphenazine causes cell cycle arrest at the S-phase.

Diagram 4: Experimental Workflow for Aotaphenazine Evaluation

Workflow for evaluating the anticancer effects of Aotaphenazine.

References

In Vitro Cytotoxicity of Antiproliferative Agent-4 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of a novel antiproliferative agent, designated here as Antiproliferative Agent-4. This agent, a 4-imidazolidinone derivative known in scientific literature as compound 9r, has demonstrated significant anticancer activity, particularly against colorectal cancer (CRC) cell lines.[1][2][3][4] This document details the agent's mechanism of action, presents its antiproliferative data, and provides detailed experimental protocols for its evaluation.

Data Presentation: Antiproliferative Activity

This compound (compound 9r) has been shown to inhibit the growth of various cancer cell lines. Its efficacy is particularly noted in the HCT116 and SW620 human colorectal carcinoma cell lines. The cytotoxic effect is both dose- and time-dependent. While the precise IC50 values were not explicitly stated in the referenced literature, the data indicates a significant reduction in cell viability with increasing concentrations of the agent.

| Compound | Cell Line | Cancer Type | Observed Effect |

| This compound (compound 9r) | HCT116 | Colorectal Carcinoma | Dose- and time-dependent inhibition of cell proliferation. |

| This compound (compound 9r) | SW620 | Colorectal Carcinoma | Dose- and time-dependent inhibition of cell proliferation. |

Mechanism of Action: ROS-Dependent Apoptosis via JNK Pathway

This compound induces apoptosis in colorectal cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[1][2][3] The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][2][3] Activation of the JNK pathway subsequently triggers the mitochondrial apoptosis cascade, leading to cancer cell death.[1][2][3] This ROS-dependent mechanism has been confirmed by experiments showing that the antioxidant N-acetylcysteine (NAC) can suppress the apoptotic effects of the agent.[1][2]

Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HCT116 and SW620 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

This compound (compound 9r)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 and SW620 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the agent. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Workflow for the MTT cell viability assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 and SW620 cells

-

This compound (compound 9r)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis for JNK Pathway Activation

This technique is used to detect the phosphorylation and expression levels of key proteins in the JNK signaling pathway.

Materials:

-

HCT116 and SW620 cells

-

This compound (compound 9r)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

Workflow for Western blot analysis.

References

- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell | MDPI [mdpi.com]

- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Antiproliferative Agent-4: A Technical Guide on its Effects on Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-4, also identified as compound 2y, is a novel derivative of flexicaulin A, an ent-kaurene (B36324) diterpene. It has demonstrated significant anti-proliferative activity against various human cancer cell lines, with a particularly potent effect observed in esophageal cancer cells (EC109). This technical guide provides a comprehensive overview of the known cellular effects of this compound, with a focus on its mechanism of action related to apoptosis and cellular stress. While initial screenings have highlighted its potent anti-proliferative effects, the primary mechanism of action elucidated in the scientific literature centers on the induction of apoptosis rather than a direct modulation of cell cycle progression. This document summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the implicated signaling pathways.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The key events triggered by this agent in EC109 cells include the reduction of mitochondrial membrane potential, an increase in the cellular apoptosis rate, and the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the evaluation of this compound (compound 2y).

Table 1: In Vitro Antiproliferative Activity of Agent-4

| Cell Line | Cancer Type | IC₅₀ (µM) |

| EC109 | Esophageal Cancer | 0.13 ± 0.01 |

| TE-1 | Esophageal Cancer | 0.27 ± 0.02 |

| MGC-803 | Gastric Cancer | 0.20 ± 0.01 |

| MCF-7 | Breast Cancer | 0.35 ± 0.03 |

IC₅₀ values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.

Table 2: Effects of Agent-4 on EC109 Cells

| Parameter | Condition | Observation |

| Apoptosis Rate | Treatment with 0.75, 1.5, and 3 µM for 24h and 48h | Time- and dose-dependent increase in apoptosis. |

| Mitochondrial Membrane Potential | Treatment for 24h | Reduction in mitochondrial membrane potential. |

| Reactive Oxygen Species (ROS) Level | Treatment with 1.5 and 3 µM for 24h | Significant increase in intracellular ROS levels. |

Effects on Cell Cycle Progression

Current published research on this compound (compound 2y) has primarily focused on its apoptosis-inducing effects. While some sources suggest a potential G0/G1 phase cell cycle arrest for similar classes of compounds, there is no specific quantitative data or detailed mechanistic study available in the cited literature regarding the direct effects of this compound on cell cycle progression or its influence on the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway

This compound induces apoptosis in EC109 cells through the activation of the ROS/JNK signaling pathway. The increased levels of intracellular ROS lead to the phosphorylation and activation of ASK1, MKK4, and JNK. Activated JNK (p-JNK) then phosphorylates c-Jun, a component of the AP-1 transcription factor, and modulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax, Bad, and Bim, ultimately leading to apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Human esophageal cancer cell line EC109.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: this compound (compound 2y) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1%.

MTT Assay for Cell Proliferation

This assay is used to determine the cytotoxic effects of this compound.

-

Procedure:

-

Seed EC109 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC₅₀ value using appropriate software.

-

Caption: Workflow for the MTT cell proliferation assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the rate of apoptosis.

-

Procedure:

-

Seed EC109 cells in a 6-well plate and treat with this compound at various concentrations for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 fluorescent probe is used to measure changes in MMP.

-

Procedure:

-

Treat EC109 cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C in the dark.

-

Wash the cells with PBS twice.

-

Analyze the cells by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Reactive Oxygen Species (ROS) Measurement

The DCFH-DA probe is used to detect intracellular ROS levels.

-

Procedure:

-

Treat EC109 cells with this compound for 24 hours.

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA for 20 minutes at 37°C.

-

Wash the cells three times with serum-free medium.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Western Blot Analysis

This technique is used to detect the expression levels of proteins in the ROS/JNK signaling pathway.

-

Procedure:

-

Treat EC109 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ASK1, p-MKK4, p-JNK, p-cJun, Bax, Bad, Bim, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Conclusion

This compound (compound 2y) is a potent inhibitor of cancer cell growth, particularly in esophageal cancer. Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species and the subsequent activation of the JNK signaling pathway. While its effects on apoptosis are well-documented, further research is required to elucidate any direct role it may play in the regulation of cell cycle progression and its potential effects on cyclins and CDKs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this promising antiproliferative compound.

Apoptosis Induction by a Novel 4-Imidazolidinone Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic and antiproliferative effects of a novel 4-imidazolidinone derivative, referred to herein as Antiproliferative Agent-4 (APA-4), specifically compound 9r as identified in recent studies. This document details the agent's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Core Mechanism of Action

APA-4 is a synthetic 4-imidazolidinone derivative that has demonstrated significant anticancer activity, particularly in colorectal cancer (CRC) cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, triggered by the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS initiates a cascade of events, including the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which further promotes apoptosis.[1][2]

The apoptotic process induced by APA-4 is caspase-dependent and involves the modulation of the Bcl-2 family of proteins.[2] Specifically, APA-4 treatment leads to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[2]

Quantitative Data Summary

The antiproliferative and pro-apoptotic effects of APA-4 have been quantified in various studies. The following tables summarize the key findings for compound 9r in colorectal cancer cell lines HCT116 and SW620.

Table 1: Antiproliferative Activity of APA-4 (Compound 9r)

| Cell Line | IC50 (µM) | Time Point |

| HCT116 | Data not explicitly provided in abstracts | Not specified |

| SW620 | Data not explicitly provided in abstracts | Not specified |

Note: While the source material confirms potent antiproliferative activity, specific IC50 values for compound 9r were not detailed in the provided search result abstracts. Further review of the full-text articles would be required for this specific data.

Table 2: Apoptosis Induction by APA-4 (Compound 9r)

| Cell Line | Treatment | Observation |

| HCT116 | Compound 9r | Induction of mitochondrial pathway apoptosis[1][2] |

| SW620 | Compound 9r | Induction of mitochondrial pathway apoptosis[1][2] |

| HCT116 | Compound 9r + NAC | Suppression of apoptosis[1][2] |

| SW620 | Compound 9r + NAC | Suppression of apoptosis[1][2] |

Table 3: Effect of APA-4 (Compound 9r) on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect of Treatment |

| HCT116/SW620 | Bax | Increased expression[2] |

| HCT116/SW620 | Bcl-2 | Decreased expression[2] |

| HCT116/SW620 | Bcl-xL | Decreased expression[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of APA-4.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of APA-4 on cancer cell lines.

-

Methodology:

-

Seed cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of APA-4 and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after APA-4 treatment.

-

Methodology:

-

Seed cells in a 6-well plate and treat with APA-4 for the indicated time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3][4][5]

-

Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analyze the stained cells by flow cytometry within one hour.[4]

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Methodology:

-

Treat cells with APA-4, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Measurement of Reactive Oxygen Species (ROS)

-

Objective: To measure the intracellular ROS levels induced by APA-4.

-

Methodology:

-

Treat cells with APA-4 for the desired time.

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows associated with APA-4-induced apoptosis.

Caption: Signaling pathway of APA-4-induced apoptosis.

Caption: Experimental workflow for apoptosis detection.

References

- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Antiproliferative Agent-4 (CDK4/6 Inhibitors) in the Regulation of Tumor Suppressor Gene Rb

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma (Rb) protein, a critical tumor suppressor, plays a pivotal role in regulating the cell cycle. Its inactivation is a hallmark of many cancers, leading to uncontrolled cell proliferation. A significant advancement in oncology has been the development of selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), here referred to as Antiproliferative Agent-4. These agents have demonstrated considerable efficacy in treating specific cancer types, primarily by restoring the tumor-suppressive function of Rb. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the Rb signaling pathway, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental procedures used to evaluate its activity.

Introduction to the Retinoblastoma Tumor Suppressor and this compound

The Retinoblastoma (Rb) gene (RB1) was the first tumor suppressor gene to be identified.[1] Its protein product, pRb, is a key regulator of the cell cycle, primarily at the G1/S transition checkpoint.[1][2] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for entry into the S phase (DNA synthesis).[3][4]

Dysregulation of the Rb pathway is a common feature in many human cancers. This can occur through loss-of-function mutations in the RB1 gene itself, or more commonly, through the hyperactivation of its upstream regulators, the Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5] In response to mitogenic signals, CDK4 and CDK6 form complexes with D-type cyclins, and these active complexes then phosphorylate pRb.[4][6] This phosphorylation event leads to a conformational change in pRb, causing it to release E2F, which then activates the transcription of genes required for cell cycle progression.[1][4]

This compound represents a class of therapeutic compounds known as CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, and Abemaciclib). These are small molecule inhibitors that are highly selective for CDK4 and CDK6.[7][8] By preventing the phosphorylation of pRb, these agents maintain its tumor-suppressive function, leading to a G1 cell cycle arrest and the inhibition of cancer cell proliferation.[9][10][11] The presence of a functional Rb protein is a key determinant of sensitivity to these drugs.[12]

Mechanism of Action: Restoring the Gatekeeper Function of Rb

This compound (CDK4/6 inhibitors) functions by competitively binding to the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the formation of the active CDK4/6-cyclin D complex, which is responsible for the initial phosphorylation of the Rb protein. By blocking Rb phosphorylation, the protein remains in its active, hypophosphorylated state, tightly bound to E2F transcription factors.[9] This sequestration of E2F prevents the transcription of S-phase-promoting genes, effectively arresting the cell cycle in the G1 phase.[10][12] This G1 arrest can lead to a cytostatic effect or, in some cases, induce cellular senescence, a state of irreversible growth arrest.[13]

Quantitative Data on Antiproliferative Effects

The efficacy of this compound (CDK4/6 inhibitors) has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Preclinical Activity of Palbociclib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| MCF-7 | HR+, HER2- | 58 | [14] |

| T-47D | HR+, HER2- | Not specified | [15] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Abemaciclib (B560072) in Advanced Breast Cancer

| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| Phase 1 (Single Agent) | Abemaciclib | 36 (HR+ patients) | 30.6% | 8.8 | [16] |

| monarchE (Adjuvant) | Abemaciclib + Endocrine Therapy | ~2800 | N/A | 5-year IDFS rate: 85.5% | [17] |

| monarchE (Adjuvant) | Endocrine Therapy Alone | ~2800 | N/A | 5-year IDFS rate: 76.2% | [17] |

ORR: The percentage of patients whose tumor is reduced by a certain amount. PFS: The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. IDFS: Invasive Disease-Free Survival.

A phase II study of abemaciclib monotherapy in patients with pretreated Rb-positive metastatic triple-negative breast cancer (mTNBC) did not show significant clinical activity, highlighting the importance of patient selection and potential resistance mechanisms.[10][11][18]

Experimental Protocols

The following protocols describe standard methods for evaluating the effect of this compound on tumor suppressor gene function and cell proliferation.

Western Blot for Phosphorylated Rb (p-Rb)

This protocol is used to semi-quantitatively measure the levels of phosphorylated Rb, a direct indicator of CDK4/6 activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[19]

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and anti-loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of a compound.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[22][23]

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-only control wells.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.

Materials:

-

6-well cell culture plates.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., ice-cold 70% ethanol).

-

Staining solution (Propidium Iodide (PI) and RNase A in PBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.[13][24] An accumulation of cells in the G1 phase is expected after treatment with a CDK4/6 inhibitor.

Conclusion

This compound, representing the class of CDK4/6 inhibitors, is a targeted therapy that effectively restores the tumor-suppressive function of the Rb protein. By selectively inhibiting CDK4 and CDK6, these agents prevent the hyperphosphorylation of Rb, leading to a G1 cell cycle arrest and a potent antiproliferative effect in Rb-proficient cancer cells. The quantitative data from both preclinical and clinical studies underscore the therapeutic potential of this class of drugs, particularly in hormone receptor-positive breast cancer. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and characterize the activity of CDK4/6 inhibitors and other agents that target the Rb pathway. A thorough understanding of the mechanism of action and the methods used for its evaluation is crucial for the continued development and optimal clinical application of these and future antiproliferative agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. youtube.com [youtube.com]

- 8. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. A Phase II Study of Abemaciclib for Patients with Retinoblastoma-Positive, Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ascopubs.org [ascopubs.org]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchportal.lih.lu [researchportal.lih.lu]

Initial Toxicity Assessment of Antiproliferative Agent-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial toxicity assessment of the novel investigational compound, Antiproliferative Agent-4. The document details the methodologies and findings from a panel of in vitro and in vivo toxicology studies designed to evaluate the compound's safety profile. Key assessments include in vitro cytotoxicity against a range of human cancer cell lines, acute oral toxicity in a rodent model, and genotoxicity potential. All experimental protocols are described in detail to ensure reproducibility. The results are summarized in clear, comparative tables, and key cellular signaling pathways implicated in the compound's mechanism of action and toxicity are visualized using diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals involved in the preclinical evaluation of this compound and other novel therapeutic candidates. For the purpose of this guide, representative data from the publicly available assessment of a comparable antiproliferative agent, Aotaphenazine, is utilized to illustrate the data presentation and analysis.[1]

In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity of this compound was evaluated against a panel of human cancer cell lines to determine its concentration-dependent inhibitory effects on cell proliferation and viability.

Data Summary

The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour exposure period.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HePG-2 | Liver Carcinoma | 45.50 |

| MCF-7 | Breast Adenocarcinoma | 42.10 |

| MDA-MB-231 | Breast Adenocarcinoma | 26.30 |

| HCT-116 | Colon Carcinoma | 39.80 |

| Caco-2 | Colorectal Adenocarcinoma | 54.35 |

| PC-3 | Prostate Cancer | 48.20 |

| HeLa | Cervical Cancer | 37.79 |

| WI-38 | Normal Lung Fibroblasts | 69.86 |

| WISH | Normal Amniotic Epithelial Cells | 84.72 |

Note: Data presented are representative values for Aotaphenazine.[1]

Experimental Protocol: MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in cultured human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HePG-2, MCF-7, MDA-MB-231, HCT-116, Caco-2, PC-3, HeLa) and normal cell lines (WI-38, WISH)

-

Complete culture medium (specific to each cell line)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of the compound. Control wells containing medium with vehicle (DMSO) and untreated cells are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a plate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute Oral Toxicity

An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound.

Data Summary

The study was performed in mice according to OECD guidelines.

| Species | Sex | Route of Administration | LD50 (mg/kg) | Observed Toxic Signs |

| Mouse | Male/Female | Oral | > 2000 | No mortality or significant clinical signs of toxicity were observed up to the limit dose of 2000 mg/kg.[2] |

Note: Data presented are representative values for a novel anti-melanoma compound.[2]

Experimental Protocol: Acute Oral Toxicity - Limit Test (OECD 420)

Objective: To determine the acute oral toxicity of this compound after a single dose.

Animals: Healthy, young adult mice (e.g., Balb/c), nulliparous and non-pregnant females.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

Procedure:

-

Dose Administration: A single dose of this compound (e.g., 2000 mg/kg) is administered to a group of animals by oral gavage. A control group receives the vehicle only.

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 is determined based on the number of mortalities. If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated using a battery of in vitro assays to detect gene mutations and chromosomal damage.

Data Summary

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and Without | Non-mutagenic[3][4] |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Positive (increase in micronuclei observed)[3] |

| Comet Assay | Human Hepatoma (HepG2) cells | N/A | Positive (DNA strand breaks induced)[3] |

Note: Data presented are representative values for the tyrosine kinase inhibitor Imatinib (B729) Mesylate.[3][4]

Experimental Protocols

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

This compound

-

Positive and negative controls

-

S9 metabolic activation system

Procedure:

-

Plate Preparation: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are added to molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates and allowed to solidify.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Objective: To evaluate the potential of this compound to cause chromosomal damage in mammalian cells.

Materials:

-

Human peripheral blood lymphocytes

-

Culture medium

-

This compound

-

Cytochalasin B

-

Fixative and staining solutions

-

Microscope

Procedure:

-

Cell Treatment: Lymphocyte cultures are treated with various concentrations of this compound in the presence and absence of S9 metabolic activation.

-

Binucleated Cell Formation: Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Materials:

-

Human hepatoma (HepG2) cells

-

Low melting point agarose (B213101)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Embedding: Cells treated with this compound are embedded in agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

DNA Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer, and electrophoresis is performed.

-